

# A Comprehensive Technical Guide to Methyl 2-bromo-5-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 2-bromo-5-methoxybenzoate*

Cat. No.: *B109136*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-bromo-5-methoxybenzoate**, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its applications in synthetic chemistry, with a focus on its role in the development of complex molecules.

## Chemical Identity and Properties

**Methyl 2-bromo-5-methoxybenzoate** is a substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Nomenclature:

- IUPAC Name: **Methyl 2-bromo-5-methoxybenzoate**
- CAS Number: 35450-36-3[1][2][3][4]
- Synonyms: 2-Bromo-5-methoxybenzoic Acid Methyl Ester, Methyl 6-Bromo-m-anisate, 6-Bromo-m-anisic Acid Methyl Ester[4]

Physicochemical Properties:

The key physical and chemical properties of **Methyl 2-bromo-5-methoxybenzoate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[5]
Molecular Weight	245.07 g/mol	[1][2][5]
Appearance	Colorless to light yellow/orange clear liquid	
Density	1.520 g/mL at 25 °C	[1][5]
Boiling Point	271 °C	[1][5]
Flash Point	>110 °C (>230 °F) - closed cup	[1][5]
Refractive Index	n <sub>20/D</sub> 1.563	[1][5]
Solubility	Not miscible in water	[2]

#### Spectral Data:

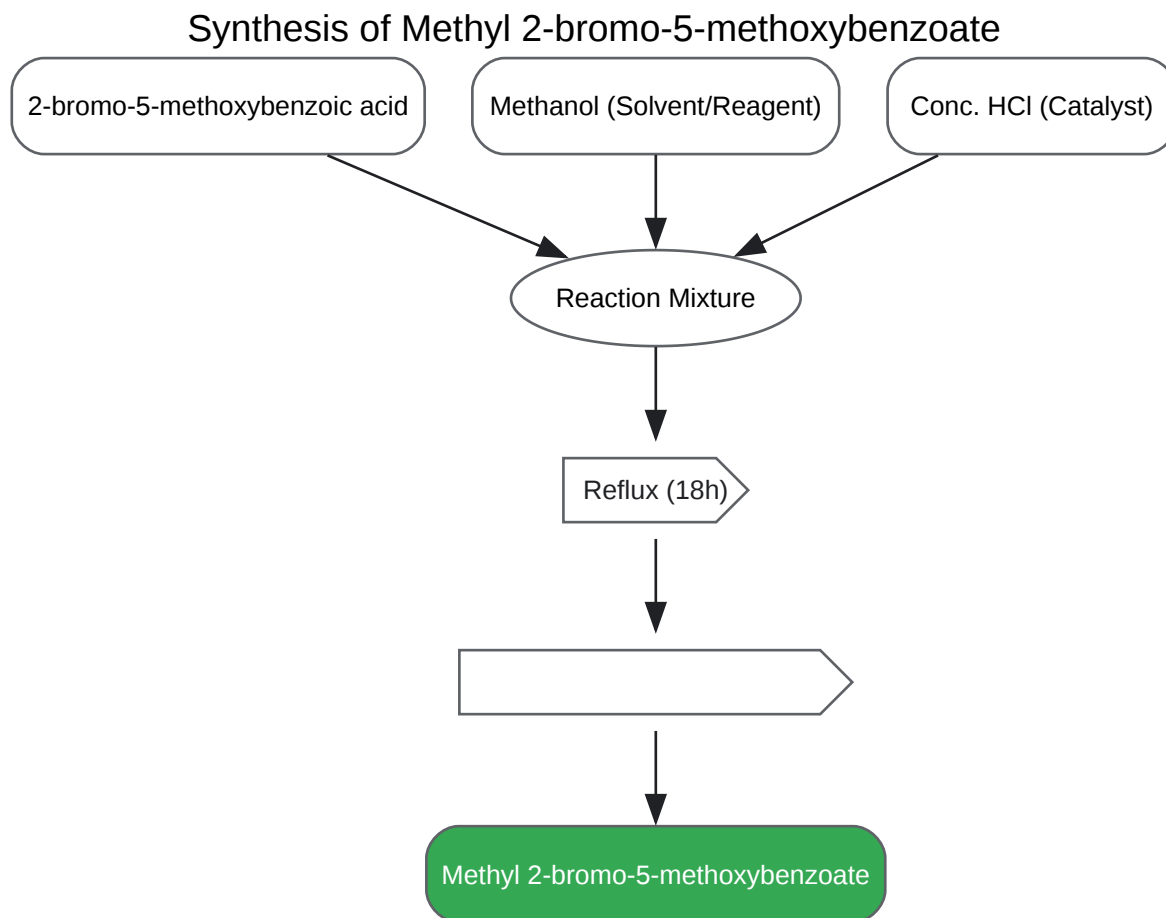
Spectral analysis is crucial for the verification of the structure and purity of **Methyl 2-bromo-5-methoxybenzoate**.

Spectrum Type	Data	Source
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δH 7.53 (1H, d, J=8.8 Hz, 3-H), 7.32 (1H, d, J=3.0 Hz, 6-H), 6.89 (1H, dd, J=3.0, 8.8 Hz, 4-H), 3.94 (3H, s, ArOCH <sub>3</sub> ), 3.82 (3H, s, CO <sub>2</sub> CH <sub>3</sub> )	[2]
Infrared (IR, thin-film)	2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 cm <sup>-1</sup>	[2]

# Synthesis of Methyl 2-bromo-5-methoxybenzoate

The following is a detailed experimental protocol for the synthesis of **Methyl 2-bromo-5-methoxybenzoate** via the esterification of 2-bromo-5-methoxybenzoic acid.

Reaction Scheme:



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## Synthesis Workflow

Experimental Protocol:

- Reaction Setup: To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), slowly add concentrated hydrochloric acid (2 mL).<sup>[2]</sup>
- Reaction: The reaction mixture is heated to reflux and stirred continuously for 18 hours.<sup>[2]</sup>

- **Cooling and Solvent Removal:** Upon completion of the reaction, the solution is cooled to room temperature. The solvent is then evaporated under reduced pressure.<sup>[2]</sup>
- **Extraction:** Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate (2 x 100 mL).<sup>[2]</sup>
- **Washing:** The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.<sup>[2]</sup>
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield **Methyl 2-bromo-5-methoxybenzoate** as a light brown oil (4.50 g, 85% yield).<sup>[2]</sup>

## Applications in Organic Synthesis

**Methyl 2-bromo-5-methoxybenzoate** is a versatile intermediate, primarily due to the presence of a bromine atom on the aromatic ring, which makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.

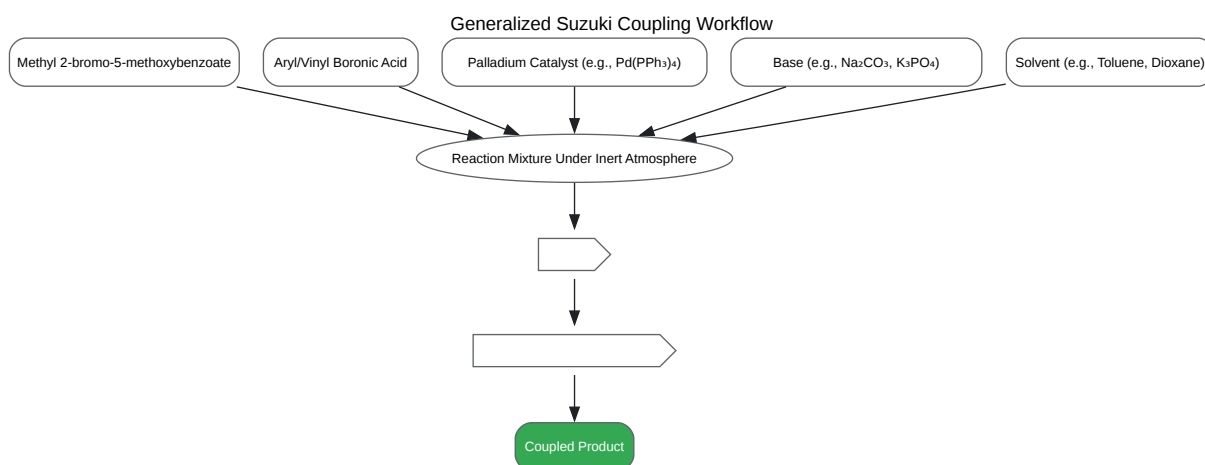
### Cross-Coupling Reactions:

The bromine atom serves as a reactive handle for numerous transition-metal-catalyzed cross-coupling reactions, including:

- Suzuki Coupling
- Heck Coupling
- Sonogashira Coupling
- Buchwald-Hartwig Amination

These reactions allow for the introduction of a wide range of substituents at the 2-position of the benzoate ring, making this compound a valuable precursor for the synthesis of novel drug candidates and functional materials.

Below is a generalized workflow for a Suzuki cross-coupling reaction using **Methyl 2-bromo-5-methoxybenzoate**.



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### *Representative Reaction Workflow*

## Safety and Handling

**Methyl 2-bromo-5-methoxybenzoate** is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Information:

- Pictogram: GHS06 (Skull and Crossbones)<sup>[1]</sup>

- Signal Word: Danger[1]
- Hazard Statement: H301 (Toxic if swallowed)[1]
- Precautionary Statements: P264, P270, P301 + P310, P405, P501[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Recommended PPE includes eye shields, face shields, and gloves.[1] The precursor, 2-bromo-5-methoxybenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[6] Similar precautions should be taken with the methyl ester.

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## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-bromo-5-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109136#methyl-2-bromo-5-methoxybenzoate-cas-number-and-iupac-name]

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